Cas no 2757-28-0 (1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)-)
2757-28-0 structure
Product Name:1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)-
Numero CAS:2757-28-0
MF:C24H51N
MW:353.668447732925
CID:261096
PubChem ID:75991
Update Time:2025-04-19
1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)-
- triisooctyl amine
- BRN 2087202
- Triheptylamine, 6,6',6''-trimethyl-
- Tris(6-methylheptyl)amine
- 6-methyl-N, N-bis(6-methylheptyl)heptan-1-amine
- NS00049088
- R555WMX5UK
- UNII-R555WMX5UK
- AKOS024256923
- W-110636
- 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine #
- 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine
- YKGBNAGNNUEZQC-UHFFFAOYSA-N
- EINECS 247-092-0
- EINECS 220-416-8
- E78079
- 2757-28-0
- Triisooctylamine
- Triisooctylamine, technical grade
- J12.853H
- 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)-
- LS-15088
- Q27287809
- SCHEMBL23214
- DTXSID60863017
- MFCD00011694
- 6,6',6''-Trimethyltriheptylamine
- 25549-16-0
- TRIISOOCTYLAMINE, TECH
- 6-methyl-n,n-bis(6-methylheptyl)heptan-1-amine
- Isooctanamine, N,N-diisooctyl-
-
- MDL: MFCD00011694
- Inchi: 1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3
- Chiave InChI: YKGBNAGNNUEZQC-UHFFFAOYSA-N
- Sorrisi: N(CCCCCC(C)C)(CCCCCC(C)C)CCCCCC(C)C
Proprietà calcolate
- Massa esatta: 353.40243
- Massa monoisotopica: 353.402
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 25
- Conta legami ruotabili: 18
- Complessità: 214
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 3.2A^2
- XLogP3: 9.6
Proprietà sperimentali
- Densità: 0.8153 (estimate)
- Punto di fusione: 4.7°C (estimate)
- Punto di ebollizione: 387.04°C (rough estimate)
- Punto di infiammabilità: >230 °F
- Indice di rifrazione: 1.4626 (estimate)
- PSA: 3.24
- LogP: 7.93760
1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:2735
- Classe di pericolo:8
- PackingGroup:III
1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)- Letteratura correlata
-
József M. Tukacs,Dávid Király,Andrea Strádi,Gyula Novodarszki,Zsuzsanna Eke,Gábor Dibó,Tamás Kégl,László T. Mika Green Chem. 2012 14 2057
-
Allan W. Ashbrook Analyst 1959 84 177
-
B. T. Khogare,M. A. Anuse,P. B. Piste,B. N. Kokare Anal. Methods 2016 8 2156
-
Da Yang,Huan Liu,Dong-Liang Wang,Zhoujie Luo,Yong Lu,Fei Xia,Ye Liu Green Chem. 2018 20 2588
-
C. G. Yeole,V. M. Shinde Analyst 1984 109 993
2757-28-0 (1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)-) Prodotti correlati
- 645-41-0(Triisoamylamine)
- 7149-42-0((1-methylpiperidin-4-yl)methanamine)
- 25549-16-0(Triisoctylamine)
- 65017-57-4(4-(Aminomethyl)-1-(n-butyl)piperidine)
- 14446-76-5(Piperidine,1,3,5-trimethyl-, (3R,5S)-rel-)
- 100-76-5(Quinuclidine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso